N4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
Description
Properties
IUPAC Name |
4-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-14-12-15(2)24(22-14)10-7-20-18(25)16-5-8-23(9-6-16)19(26)21-13-17-4-3-11-27-17/h3-4,11-12,16H,5-10,13H2,1-2H3,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSIOJROMLIVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, emphasizing its pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 389.52 g/mol. The structure includes a piperidine ring, a thiophene moiety, and a pyrazole group, which are known for their roles in various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₇N₅O₂S |
| Molecular Weight | 389.52 g/mol |
| CAS Number | 1226438-98-7 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process generally includes the formation of the piperidine scaffold followed by the introduction of the pyrazole and thiophene groups through various coupling methods.
Anticancer Potential
Recent studies have indicated that compounds containing pyrazole and thiophene moieties exhibit anticancer properties. In vitro assays suggest that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Kinase Inhibition
The compound has shown promise as a kinase inhibitor, particularly targeting pathways involved in cancer progression and metabolic disorders. Preliminary data indicate that it may interact with specific kinases implicated in glucose metabolism and cellular signaling pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies suggest it possesses moderate activity against various bacterial strains, indicating potential utility in treating infections.
Case Studies
Several case studies have explored the pharmacological effects of similar compounds:
- Kinase Inhibition Study : A study evaluated a related compound's effect on kinase activity in cancer cells. Results demonstrated significant inhibition of tumor growth in xenograft models.
- Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of pyrazole derivatives against resistant bacterial strains, showing promising results that warrant further investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
(a) 1,3,4-Thiadiazole Derivatives ()
- Synthesized from pyrazole and thiadiazole precursors.
- Tested for antimicrobial activity against E. coli, B. mycoides, and C. albicans. Four compounds showed superior activity .
- Key Differences : The target compound lacks the 1,3,4-thiadiazole moiety and instead incorporates a piperidine-dicarboxamide scaffold.
(b) Pyrazole-Tetrazole Hybrids ()
- Examples include coumarin-fused benzodiazepine and oxazepine derivatives.
- These compounds are structurally distinct, focusing on tetrazole and coumarin moieties rather than dicarboxamide linkages .
(c) Imidazo[1,2-a]pyridine Derivatives ()
- A compound with a tetrahydroimidazo[1,2-a]pyridine core was synthesized, characterized by NMR, IR, and HRMS .
- Comparison : The target compound’s piperidine ring and dicarboxamide groups differ significantly from this fused bicyclic system.
Critical Limitations of the Evidence
- No Structural or Functional Data: The target compound’s synthesis, characterization, or bioactivity data are absent.
- Irrelevant Methodologies : focuses on crystallography software (SHELX), which is unrelated to chemical comparisons .
Recommendations for Further Research
To address the query, additional sources must be consulted, such as:
- Piperidine-Dicarboxamide Derivatives : Studies on analogs with pyrazole or thiophene substituents.
- Pharmacological Profiles : Comparative data on solubility, binding affinity, or bioactivity (e.g., enzyme inhibition).
- Synthetic Challenges : Differences in reaction pathways or yields compared to similar compounds.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
Answer:
The synthesis of this compound involves multi-step reactions, including coupling of pyrazole and piperidine moieties with thiophene-derived carboxamide groups. Key steps include:
- Amide bond formation between the piperidine core and thiophen-2-ylmethyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
- Heterocyclic alkylation of the pyrazole ring using 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl bromide under reflux in acetonitrile with K₂CO₃ as a base .
Yield optimization: - Temperature control : Lowering reaction temperatures during sensitive steps (e.g., amidation) reduces decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Column chromatography with gradient elution (hexane/EtOAc) isolates the product with >95% purity .
Basic: What spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm) confirm thiophene and pyrazole rings, while piperidine protons appear as multiplet signals (δ 1.5–3.5 ppm). Carboxamide carbonyls resonate at ~δ 165–170 ppm in ¹³C NMR .
- HRMS (ESI+) : Exact mass calculation for C₂₁H₂₈N₆O₂S ([M+H]⁺) validates molecular formula .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect trace impurities .
- IR : Stretching vibrations for amide (1650–1680 cm⁻¹) and C-S bonds (650–700 cm⁻¹) confirm functional groups .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Answer:
Contradictions often arise from assay variability or off-target effects. Methodological strategies include:
- Standardized assays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and control for serum content .
- Dose-response curves : Test 8–10 concentrations in triplicate to calculate robust IC₅₀ values .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) for binding kinetics or Western blotting for downstream pathway modulation .
- Counter-screening : Exclude off-target effects using panels like Eurofins’ SelectScreen® .
Advanced: What computational approaches are suitable for predicting the compound’s pharmacokinetics and binding modes?
Answer:
- Molecular docking (AutoDock Vina) : Model interactions with targets (e.g., kinases) using crystal structures from the PDB (e.g., 4YOI for PI3K). Prioritize poses with hydrogen bonds to pyrazole N-atoms and hydrophobic contacts with the piperidine ring .
- MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-target complexes .
- ADMET prediction (SwissADME) : Evaluate logP (target: 2–3), aqueous solubility (>50 μM), and CYP450 inhibition risks .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s efficacy?
Answer:
- Scaffold modification : Synthesize analogs with substituents at pyrazole C3/C5 (e.g., Cl, CF₃) to probe steric/electronic effects .
- Bioisosteric replacement : Replace thiophene with furan or benzothiophene to modulate lipophilicity .
- Fragment-based design : Use SPR to screen fragments (MW < 300 Da) for binding to subpockets .
- In vivo testing : Prioritize analogs with >50% oral bioavailability in rodent PK studies for efficacy models .
Basic: What are the key stability considerations for this compound during storage and handling?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiophene moiety .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of carboxamide groups .
- Purity monitoring : Reanalyze via HPLC every 6 months; degradation products >2% warrant repurification .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 knockouts : Generate target gene KO cell lines to confirm on-target effects .
- Thermal shift assays (TSA) : Measure protein melting temperature (Tm) shifts to infer ligand binding .
- Transcriptomics (RNA-seq) : Identify differentially expressed genes post-treatment to map signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
